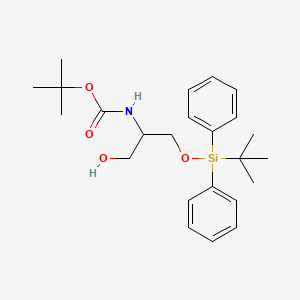
3-Deoxy-l-manno-octulosonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Deoxy-l-manno-octulosonic acid is a unique eight-carbon sugar that plays a crucial role in the biosynthesis of lipopolysaccharides in Gram-negative bacteria. It is also found in the primary cell walls of higher plants and some green algae. This compound is essential for the structural integrity and function of bacterial outer membranes, making it a significant target for antibacterial research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Deoxy-l-manno-octulosonic acid typically involves the condensation of phosphoenolpyruvate with d-arabinose-5-phosphate, followed by activation with cytidine monophosphate. This process can be carried out enzymatically using specific enzymes such as KDO 8-phosphate synthetase and KDO 8-phosphate phosphatase .
Industrial Production Methods: Industrial production of this compound has been optimized to achieve high purity and yield. One method involves the use of pathway engineering in Escherichia coli, starting from glucose and undergoing subsequent chemical modifications . Another approach utilizes directed evolution of enzymes to improve the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Deoxy-l-manno-octulosonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It can form lactones through intramolecular reactions and can be hydrolyzed to yield different derivatives .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include phosphoenolpyruvate, d-arabinose-5-phosphate, and cytidine monophosphate. The reactions are typically carried out under mild conditions, often at neutral pH and moderate temperatures .
Major Products: The major products formed from the reactions of this compound include various derivatives such as KDO 8-phosphate and CMP-KDO. These products are essential intermediates in the biosynthesis of lipopolysaccharides .
Wissenschaftliche Forschungsanwendungen
3-Deoxy-l-manno-octulosonic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex oligosaccharides. In biology, it is a key component in the study of bacterial cell wall biosynthesis and function. In medicine, it is a target for the development of antibacterial agents and vaccines. In industry, it is used in the production of sugar chips and other carbohydrate-based materials .
Wirkmechanismus
The mechanism of action of 3-Deoxy-l-manno-octulosonic acid involves its incorporation into lipopolysaccharides, where it forms a crucial link between lipid A and the outer core of the bacterial outer membrane. This linkage is essential for the structural integrity and function of the bacterial cell wall. The molecular targets of this compound include enzymes involved in its biosynthesis, such as KDO 8-phosphate synthetase and KDO transferase .
Vergleich Mit ähnlichen Verbindungen
3-Deoxy-l-manno-octulosonic acid is similar to other 3-deoxysugars such as 2-keto-3-deoxy-d-glycero-d-galacto-nonulosonic acid and sialic acid. it is unique in its role in the biosynthesis of lipopolysaccharides in Gram-negative bacteria. Other similar compounds include 2-keto-3-deoxyoctonate and 3-deoxy-d-manno-octulosonic acid kinase .
Eigenschaften
CAS-Nummer |
455269-82-6 |
|---|---|
Molekularformel |
C8H14O8 |
Molekulargewicht |
238.19 g/mol |
IUPAC-Name |
(4S,5S,6S,7S)-4,5,6,7,8-pentahydroxy-2-oxooctanoic acid |
InChI |
InChI=1S/C8H14O8/c9-2-5(12)7(14)6(13)3(10)1-4(11)8(15)16/h3,5-7,9-10,12-14H,1-2H2,(H,15,16)/t3-,5-,6-,7-/m0/s1 |
InChI-Schlüssel |
KYQCXUMVJGMDNG-RRNYIBRJSA-N |
Isomerische SMILES |
C([C@@H]([C@@H]([C@H]([C@H](CO)O)O)O)O)C(=O)C(=O)O |
Kanonische SMILES |
C(C(C(C(C(CO)O)O)O)O)C(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Chloro-3,3-difluoro-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one](/img/structure/B14139779.png)
![N-[2,4-Dinitro-6-(trifluoromethyl)phenyl]-1-nitronaphthalen-2-amine](/img/structure/B14139786.png)
![(3aS,6aS)-5-benzyl-3-(4-fluorobenzoyl)-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione](/img/structure/B14139792.png)
![(5'-(But-3-en-1-yn-1-yl)-[2,2'-bithiophen]-5-yl)methanol](/img/structure/B14139794.png)
![2-[4-(4-chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 2-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoate](/img/structure/B14139799.png)

![4,4',5,6,7-Pentachlorospiro[1,3-benzodioxole-2,9'-xanthene]](/img/structure/B14139804.png)



